7-(4-Nitrophenyl)-7-oxoheptanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-7-oxoheptanoic acid |
InChI |
InChI=1S/C13H15NO5/c15-12(4-2-1-3-5-13(16)17)10-6-8-11(9-7-10)14(18)19/h6-9H,1-5H2,(H,16,17) |
InChI Key |
HYQZTEVOGIGHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 7 4 Nitrophenyl 7 Oxoheptanoic Acid
Retrosynthetic Strategies for 7-(4-Nitrophenyl)-7-oxoheptanoic Acid
Retrosynthetic analysis of this compound reveals several logical disconnections. The most prominent disconnection is the carbon-carbon bond between the carbonyl group and the nitrophenyl ring. This suggests a Friedel-Crafts acylation or a related coupling reaction as a key final step, connecting a suitable heptanoyl derivative with nitrobenzene (B124822).
Another key disconnection lies within the seven-carbon chain itself. The bond between C6 and C7 can be disconnected, suggesting a strategy involving the coupling of a six-carbon fragment to a single carbon synthon. Alternatively, the bond between the carbonyl carbon (C7) and C6 can be broken, pointing towards the addition of a nitrophenyl organometallic reagent to a dicarboxylic acid derivative.
A further retrosynthetic approach involves the disconnection of the carboxylic acid group, which can be formed from a terminal functional group like a primary alcohol or a nitrile at a late stage of the synthesis. youtube.comlibretexts.org This allows for a wider range of reactions to be employed for the construction of the carbon skeleton without the interference of a reactive carboxylic acid.
Preparation of the Heptanoic Acid Carbon Skeleton with Keto Functionality
The construction of the seven-carbon aliphatic backbone containing a ketone and a terminal carboxylic acid is a critical phase in the synthesis of the target molecule.
Several methods exist for extending a carbon chain to the required seven-carbon length. One common strategy is the malonic ester synthesis, which allows for the addition of two-carbon units. quora.com For instance, starting with a five-carbon alkyl halide, reaction with diethyl malonate can lead to a seven-carbon dicarboxylate, which can then be further manipulated. quora.com
Another approach involves stepwise carbon addition. acs.org This can be achieved through various methods, including the use of acetylide anions as nucleophiles to attack alkyl halides, epoxides, or carbonyl compounds, thereby extending the carbon chain. youtube.com Nature itself employs enzymatic pathways for carbon chain elongation, such as the biosynthesis of 2-ketoacids and fatty acids, which can inspire synthetic routes. nih.gov
Table 1: Comparison of Selected Carbon Chain Elongation Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Malonic Ester Synthesis | Alkyl halide, Diethyl malonate | Sodium ethoxide, Acid/Heat | Well-established, versatile | Requires subsequent decarboxylation |
| Acetylide Alkylation | Terminal alkyne, Alkyl halide | Strong base (e.g., NaNH2) | Forms new C-C bonds effectively | Requires terminal alkyne precursor |
| Grignard Reaction | Alkyl/Aryl halide, Carbonyl compound | Magnesium, Ether/THF | Versatile for C-C bond formation | Sensitive to acidic protons |
Introducing a ketone at a specific position within an aliphatic chain requires careful regiocontrol. One strategy is the oxidation of a secondary alcohol. If a suitable precursor with a hydroxyl group at the C7 position can be synthesized, a variety of oxidizing agents (e.g., PCC, PDC, or Swern oxidation) can be used to form the ketone.
Alternatively, Friedel-Crafts acylation of an aromatic ring with a dicarboxylic acid anhydride, such as pimelic anhydride, can directly introduce the keto-acid functionality. However, this is more relevant to the introduction of the aromatic moiety itself.
Modern methods involving C-H bond activation offer a powerful tool for the regioselective functionalization of aliphatic chains. nih.gov Catalytic systems can direct the alkylation of ketones at a specific α-position with olefins, providing a route to construct the desired carbon skeleton with the ketone in place. nih.gov
The terminal carboxylic acid can be introduced at various stages of the synthesis. A common and reliable method is the oxidation of a primary alcohol. youtube.com If the carbon chain is constructed with a terminal hydroxyl group, it can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). youtube.com
Another powerful method is the hydrolysis of a terminal nitrile (-CN) group. youtube.comlibretexts.org The nitrile can be introduced via nucleophilic substitution of an alkyl halide with a cyanide salt. Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid. youtube.com This method has the advantage of extending the carbon chain by one carbon.
The carboxylation of a Grignard reagent is another effective strategy. youtube.comlibretexts.org By forming a Grignard reagent from a terminal alkyl halide and then reacting it with carbon dioxide, a carboxylate is formed, which upon acidic workup gives the carboxylic acid. youtube.com
Late-stage diversification strategies, such as the oxidation of a hydrazide, can also be employed to generate the C-terminal carboxylic acid. explorationpub.com
Introduction and Functionalization of the 4-Nitrophenyl Moiety
The final key step in the synthesis is the attachment of the 4-nitrophenyl group to the seven-carbon keto-acid backbone.
The most direct method for introducing the 4-nitrophenyl group is through a Friedel-Crafts acylation reaction. In this approach, a suitable acylating agent, such as 7-oxoheptanoyl chloride or pimelic anhydride, would be reacted with nitrobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The strong deactivating effect of the nitro group on the aromatic ring makes this reaction challenging and may require harsh conditions.
An alternative is the use of organometallic coupling reactions. For example, a Grignard reagent or an organolithium compound derived from 4-bromonitrobenzene could potentially react with an ester or acid chloride derivative of the heptanoic acid chain. However, the presence of the nitro group can complicate these reactions.
Modern cross-coupling reactions offer a more versatile approach. For instance, a palladium-catalyzed coupling reaction between an organoboron compound (Suzuki coupling) or an organotin compound (Stille coupling) derived from the heptanoic acid chain and 4-bromonitrobenzene could be a viable route. Visible light-driven C-N cross-coupling reactions have also been developed, which could be adapted for this purpose. rsc.org
The use of versatile coupling reagents like 4-nitrophenyl chloroformate (4-NPC) is also a possibility, although it is more commonly used for forming carbonates and carbamates. thieme-connect.comresearchgate.netepa.gov
Table 2: Comparison of Coupling Reactions for Aryl Ketone Synthesis
| Reaction | Key Reagents | Substrates | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl3) | Acyl halide/anhydride, Aromatic compound | Direct C-C bond formation | Substrate limitations, harsh conditions |
| Suzuki Coupling | Palladium catalyst, Base | Aryl halide, Organoboron compound | Mild conditions, high functional group tolerance | Requires synthesis of organoboron reagent |
| Stille Coupling | Palladium catalyst | Aryl halide, Organotin compound | Mild conditions, versatile | Toxicity of tin reagents |
Nitration Reactions in Related Aromatic Systems
Nitration stands as a cornerstone of organic synthesis, enabling the introduction of a nitro group (—NO₂) onto an aromatic scaffold through electrophilic aromatic substitution. The synthesis of this compound likely incorporates such a nitration step. While direct studies on the nitration of a 7-phenyl-7-oxoheptanoic acid precursor are not extensively documented, insights can be gleaned from nitration reactions on analogous aromatic structures.
Research on the nitration of fused nih.govnih.govnih.govoxadiazolo[3,4-d]pyrimidine-5,7-diamine underscores the pivotal role of reaction parameters, most notably the concentration of nitric acid. rsc.org This study demonstrated that varying nitric acid concentrations could lead to divergent products; concentrated nitric acid selectively yielded a nitramide (B1216842) derivative, whereas nitric acid at concentrations below 70% produced nitrate (B79036) salts. rsc.org This illustrates the chemoselectivity inherent in nitration and the necessity for meticulous control over reagent concentrations to obtain the desired molecular architecture.
The generally accepted mechanism for aromatic nitration involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a combination of nitric acid and a potent acid catalyst, commonly sulfuric acid. This nitronium ion is then attacked by the electron-rich aromatic ring. The regioselectivity of this substitution is governed by the electronic nature of the substituents already present on the ring. For a precursor such as 7-phenyl-7-oxoheptanoic acid, the acyl group attached to the heptanoic acid chain would act as a deactivating, meta-directing group on the phenyl ring.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The construction of the this compound molecule can be achieved via a Friedel-Crafts acylation reaction. This could proceed through the acylation of nitrobenzene with a heptanedioic acid derivative or, alternatively, the acylation of a benzene (B151609) derivative followed by a subsequent nitration step. To maximize the yield and purity of the target compound, rigorous optimization of the reaction conditions is paramount.
Contemporary research has explored the enhancement of Friedel-Crafts acylation through innovative catalytic systems. A notable study detailed the use of phosphotungstic acid (PTA) encapsulated within a flexible nanoporous material, MIL-53 (Fe), as a catalyst for the acylation of phenols. nih.govnih.gov This catalytic system was prepared using ultrasound irradiation under ambient conditions. nih.govnih.gov The application of ultrasound was shown to significantly accelerate the reaction. nih.gov
To delineate the optimal reaction parameters, Response Surface Methodology (RSM) was employed. This statistical approach allows for the systematic investigation of multiple variables to find the conditions that afford the best outcome. The study examined the influence of catalyst loading, the concentration of PTA within the catalyst, and the duration of the ultrasound treatment. nih.gov The findings revealed the high efficiency of the catalyst under ultrasonic conditions and its notable reusability over several cycles without a substantial decline in catalytic activity. nih.govnih.gov
The proposed mechanism for this catalyzed Friedel-Crafts acylation posits the formation of a resonance-stabilized acylium ion. nih.gov This electrophilic intermediate is then intercepted by the aromatic substrate to furnish the acylated product. nih.gov The adoption of such optimized and recyclable catalytic frameworks presents a promising avenue for the efficient and sustainable synthesis of this compound.
Table 1: Parameters for Optimized Friedel-Crafts Acylation
| Parameter | Range Studied | Effect on Yield | Source |
|---|---|---|---|
| Catalyst Amount | 20–200 mg | Influences reaction rate and yield | nih.gov |
| PTA Amount in Catalyst | 5–50% | Affects the number of active sites | nih.gov |
| Ultrasound Irradiation Time | 5–45 min | Shorter reaction times compared to conventional heating | nih.gov |
Green Chemistry Approaches in the Synthesis of Oxoheptanoic Acid Derivatives
The tenets of green chemistry advocate for the design of chemical syntheses that minimize or eliminate the use and generation of hazardous materials. researchgate.net These principles are increasingly being integrated into the production of organic molecules, including derivatives of oxoheptanoic acid. Prominent green chemistry strategies involve the use of environmentally benign solvents, recyclable catalysts, and energy-efficient technologies such as microwave and ultrasound irradiation. researchgate.netnih.gov
Ultrasonication, as highlighted in the context of Friedel-Crafts acylation, exemplifies a green synthetic technique. nih.gov The application of ultrasound can augment reaction rates and improve yields, frequently under milder temperature conditions and in shorter timeframes than traditional methods. nih.govnih.gov This translates to reduced energy consumption and can curtail the formation of unwanted byproducts. nih.gov
Microwave-assisted synthesis represents another potent green chemistry tool, capable of drastically shortening reaction times from hours or even days to mere minutes, which often leads to higher yields and cleaner reaction profiles. nih.gov
A cornerstone of green chemistry is the development and application of heterogeneous, recyclable catalysts. The PTA@MIL-53 (Fe) catalyst is a prime example of such a system. nih.govnih.gov In contrast, conventional homogeneous catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄), often employed in Friedel-Crafts reactions, pose challenges in terms of separation and waste generation. nih.gov Heterogeneous catalysts, however, can be readily recovered and reused, enhancing the economic and environmental viability of the synthetic process. nih.govnih.gov
Furthermore, synthetic strategies for related compounds, such as 6-aryl-4-oxohexanoic acids, have utilized catalytic quantities of reagents like piperidine (B6355638) and acetic acid for condensation reactions, aligning with the green chemistry goal of minimizing reagent use. researchgate.net
Table 2: Green Chemistry Techniques in Oxoheptanoic Acid Derivative Synthesis
| Green Chemistry Approach | Description | Benefits in Oxoheptanoic Acid Derivative Synthesis | Source |
|---|---|---|---|
| Ultrasound-Mediated Synthesis | Use of ultrasonic waves to accelerate chemical reactions. | Increased reaction rates, higher yields, energy conservation, and waste minimization. | nih.govnih.gov |
| Microwave-Assisted Synthesis | Application of microwave radiation to heat reaction mixtures. | Rapid reaction times, enhanced yields, and cleaner reaction profiles. | nih.gov |
| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants. | Easy separation and recyclability of the catalyst, reducing waste and cost. | nih.govnih.gov |
Chemical Reactivity and Transformational Chemistry of 7 4 Nitrophenyl 7 Oxoheptanoic Acid
Reactivity of the Ketone Moiety at C-7
The carbonyl group of the ketone is a key site for nucleophilic attack and reduction, enabling the formation of new carbon-carbon bonds and the introduction of new functional groups.
The electrophilic carbon of the ketone at C-7 is susceptible to attack by various nucleophiles. This reactivity allows for the construction of more complex molecular architectures.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are powerful methods for converting ketones into alkenes. In the Wittig reaction, a phosphonium ylide attacks the ketone to form a four-membered oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate carbanion. HWE reactions generally offer excellent stereoselectivity, predominantly yielding (E)-alkenes. The water-soluble nature of the phosphate byproduct simplifies purification compared to the Wittig reaction. The Still-Gennari modification of the HWE reaction, utilizing phosphonates with electron-withdrawing groups, can be employed to selectively produce (Z)-alkenes.
| Reaction | Reagents | Product Type | Stereoselectivity |
| Wittig Reaction | Phosphonium Ylide | Alkene | (Z) or (E) depending on ylide |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | Predominantly (E) |
| Still-Gennari HWE | Electron-withdrawing phosphonate | Alkene | Predominantly (Z) |
Knoevenagel Condensation: This condensation reaction involves the reaction of the ketone with a compound containing an active methylene group, such as malonic acid derivatives or cyanoacetates, in the presence of a weak base. The initial addition product undergoes dehydration to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems.
The ketone functionality can be reduced to either a secondary alcohol or a methylene group, depending on the chosen reagents and reaction conditions.
Reduction to a Secondary Alcohol: The carbonyl group can be readily reduced to a hydroxyl group using various hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will convert the ketone to an alcohol without affecting the carboxylic acid or the nitro group. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also reduce the carboxylic acid.
Reduction to a Methylene Group (Deoxygenation): Complete reduction of the carbonyl to a methylene group (CH₂) can be achieved through several methods:
Clemmensen Reduction: This method employs a zinc-mercury amalgam in concentrated hydrochloric acid. These strongly acidic conditions may not be suitable if other acid-sensitive functional groups are present.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base, such as potassium hydroxide or potassium tert-butoxide, at high temperatures. The basic conditions of the Wolff-Kishner reduction are complementary to the acidic conditions of the Clemmensen reduction.
Tosylhydrazone Reduction: A milder alternative involves the formation of a tosylhydrazone, which can then be reduced with a milder reducing agent like sodium cyanoborohydride (NaCNBH₃). This method is often compatible with a wider range of functional groups.
| Reduction Type | Reagents | Product | Key Considerations |
| To Alcohol | NaBH₄ | 7-hydroxy-7-(4-nitrophenyl)heptanoic acid | Mild and selective for the ketone. |
| Deoxygenation | Zn(Hg), HCl (Clemmensen) | 7-(4-nitrophenyl)heptanoic acid | Strongly acidic conditions. |
| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | 7-(4-nitrophenyl)heptanoic acid | Strongly basic, high temperatures. |
| Deoxygenation | 1. TsNHNH₂ 2. NaCNBH₃ | 7-(4-nitrophenyl)heptanoic acid | Milder conditions. |
Reactions Involving the Carboxylic Acid Functionality
The terminal carboxylic acid group is a versatile handle for the synthesis of various derivatives, including esters and amides, and can also undergo decarboxylation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed.
Amidation: The formation of an amide bond requires the activation of the carboxylic acid. This is typically achieved using peptide coupling reagents. A wide array of such reagents is available, allowing for the formation of amides under mild conditions with minimal side reactions. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HATU, HBTU, and PyBOP. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by an amine.
| Reaction | Reagents | Product |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling Reagent (e.g., HATU, DCC) | Amide |
The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While direct decarboxylation of simple carboxylic acids is often difficult, several indirect methods can be employed.
Hunsdiecker Reaction: A classic method for the decarboxylative halogenation of a carboxylic acid is the Hunsdiecker reaction. This involves the conversion of the carboxylic acid to its silver salt, followed by treatment with a halogen (typically bromine). The reaction proceeds via a radical mechanism to yield an alkyl halide with one less carbon atom. Variations of this reaction, such as the Barton modification, offer milder conditions.
Transformations of the 4-Nitrophenyl Group
The 4-nitrophenyl group is a key feature of the molecule and can undergo several important transformations, most notably the reduction of the nitro group.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. Chemical reduction using metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, is also effective. Importantly, many of these reduction methods can be performed selectively in the presence of the ketone and carboxylic acid functionalities.
| Reducing Agent | Product |
| H₂, Pd/C | 7-(4-aminophenyl)-7-oxoheptanoic acid |
| Fe, HCl | 7-(4-aminophenyl)-7-oxoheptanoic acid |
| SnCl₂, HCl | 7-(4-aminophenyl)-7-oxoheptanoic acid |
Reactions of the Resulting Aniline: The formation of the 4-aminophenyl derivative opens up a wide range of subsequent chemical transformations. The amino group can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups through Sandmeyer and related reactions. For example, treatment with copper(I) halides can introduce a halogen (Cl, Br), while reaction with copper(I) cyanide yields a nitrile. Heating the diazonium salt in water will produce a phenol.
Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities
The selective reduction of the nitro group in 7-(4-Nitrophenyl)-7-oxoheptanoic acid to an amino group is a pivotal transformation, converting the electron-withdrawing nitro functionality into a versatile electron-donating amino group. This alteration dramatically changes the chemical properties of the aromatic ring, making it more susceptible to electrophilic substitution and enabling its participation in a variety of condensation and cyclization reactions.
A common and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl) scispace.comreddit.comreddit.comcommonorganicchemistry.com. This method is well-regarded for its chemoselectivity, as it preferentially reduces the nitro group without affecting the ketone or carboxylic acid functionalities present in the molecule scispace.com. The reaction proceeds by the transfer of electrons from the tin(II) ion to the nitro group, which, after a series of protonation steps, ultimately yields the corresponding amine.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Description | Selectivity |
| SnCl₂ / HCl | A classic and reliable method for the reduction of aromatic nitro groups. scispace.comreddit.comreddit.comcommonorganicchemistry.com | High chemoselectivity for the nitro group over ketones and carboxylic acids. scispace.com |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A widely used industrial and laboratory method. researchgate.netrsc.orggoogle.comgoogle.com | Can also reduce other functional groups like alkenes and alkynes if present. The ketone may also be susceptible to reduction under certain conditions. |
| Zn / NH₄Cl | A milder reducing system. scispace.com | Offers good selectivity for the nitro group. |
| Fe / Acid (e.g., Acetic Acid) | An economical and effective method. | Generally selective for the nitro group. |
Catalytic hydrogenation is another powerful technique for the reduction of aromatic nitro compounds researchgate.netrsc.orggoogle.comgoogle.com. This method typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. While highly efficient, the conditions for catalytic hydrogenation must be carefully controlled to avoid the reduction of the ketone group in this compound. The choice of catalyst, solvent, temperature, and pressure can influence the selectivity of the reaction.
Beyond the complete reduction to an amine, the nitro group can also be transformed into other nitrogen-containing functionalities. For instance, partial reduction under specific conditions can yield nitroso or hydroxylamine intermediates.
Aromatic Ring Functionalization and Substitution Reactions
The aromatic ring of this compound is significantly influenced by the powerful electron-withdrawing nature of the nitro group. This deactivating effect makes the ring less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609) chegg.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com. Furthermore, the nitro group acts as a meta-director, guiding any incoming electrophiles to the positions meta to its own location on the ring youtube.com.
Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on the 4-nitrophenyl moiety of the parent compound would be expected to be sluggish and require harsh reaction conditions. If substitution does occur, the product would predominantly be the 3-substituted derivative.
Conversely, the presence of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions youtube.com. This is because the electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in SNAr reactions. This opens up possibilities for the displacement of a suitable leaving group (if one were present on the ring) by nucleophiles.
Upon reduction of the nitro group to an amino group, the reactivity of the aromatic ring is dramatically altered. The amino group is a strong activating group and an ortho-, para-director. This means that the resulting 7-(4-aminophenyl)-7-oxoheptanoic acid would be much more reactive towards electrophilic aromatic substitution, with incoming electrophiles being directed to the positions ortho and para to the amino group.
Intramolecular Cyclization and Rearrangement Pathways of this compound
The structure of this compound and its amino derivative, 7-(4-aminophenyl)-7-oxoheptanoic acid, provides the necessary functionalities for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems.
A particularly important transformation is the intramolecular cyclization of 7-(4-aminophenyl)-7-oxoheptanoic acid to form a seven-membered lactam, a derivative of benzodiazepinone. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the aromatic amino group onto the carbonyl carbon of the carboxylic acid. The subsequent elimination of a water molecule results in the formation of the lactam ring. The formation of seven-membered rings is a well-established synthetic strategy in the preparation of various biologically active compounds scispace.com.
Table 2: Potential Intramolecular Cyclization Products
| Starting Material | Reaction Conditions | Product Type |
| 7-(4-Aminophenyl)-7-oxoheptanoic acid | Acid catalysis, heat | Benzodiazepinone derivative (Lactam) |
| 7-(4-Aminophenyl)-7-oxoheptanoic acid | Reductive amination conditions | Cyclic amine/lactam |
Furthermore, under different reaction conditions, other intramolecular pathways can be envisaged. For instance, reductive amination conditions could potentially lead to the formation of a cyclic amine through the reaction of the amino group with the ketone, followed by reduction.
While specific literature on the rearrangement pathways of this compound is scarce, the presence of the keto-acid moiety suggests the possibility of rearrangements under certain conditions, although these are likely to be less prominent than the cyclization reactions of its amino derivative.
Structural Characterization Methodologies for 7 4 Nitrophenyl 7 Oxoheptanoic Acid and Its Derivatives
Spectroscopic Techniques for Elucidating Molecular Structure
Spectroscopic methods are paramount in determining the structural formula of a molecule by investigating the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For 7-(4-Nitrophenyl)-7-oxoheptanoic acid, ¹H NMR and ¹³C NMR are particularly informative.
In a related compound, 4-nitrophenyl-4-phenylbutanoate, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons of the nitrophenyl group at δ 8.27 (d, 2H) and δ 7.33 (t, 2H). rsc.org The aliphatic chain protons would exhibit distinct multiplets and chemical shifts depending on their proximity to the electron-withdrawing keto and carboxylic acid groups. For instance, the protons adjacent to the carbonyl group (α-protons) would be shifted downfield.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-nitrophenyl-4-phenylbutanoate, key signals appear at δ 171.1 (ester carbonyl), δ 155.5, δ 145.4, δ 125.3, and δ 122.6 (aromatic carbons). rsc.org For this compound, one would expect distinct signals for the carboxylic acid carbon, the ketone carbonyl carbon, the aromatic carbons of the nitrophenyl ring, and the six carbons of the heptanoic acid chain.
Table 1: Representative ¹H and ¹³C NMR Data for Related Structures
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 4-nitrophenyl-4-phenylbutanoate | ¹H | 8.27 (d, 2H), 7.33 (t, 2H), 7.27-7.22 (m, 5H), 2.76 (t, 2H), 2.63 (t, 2H), 2.11 (quin, 2H) rsc.org |
| ¹³C | 171.1, 155.5, 145.4, 141.0, 128.7, 126.4, 125.3, 122.6, 35.1, 33.7, 26.3 rsc.org | |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | ¹H | 13.35 (br s, 1H), 8.31 (d, 2H), 8.04 (d, 2H), 7.44 (d, 1H), 7.37 (d, 1H) mdpi.com |
| ¹³C | 159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08 mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. Two strong absorptions would be expected in the carbonyl region: one for the C=O stretching of the ketone around 1685 cm⁻¹ and another for the C=O stretching of the carboxylic acid around 1710 cm⁻¹. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic C-H and C=C stretching vibrations would also be observable. In a study of 2-oxo-octanoic acid, the carbonyl stretches were observed as a broad peak spanning from 1750 cm⁻¹ to 1680 cm⁻¹. rsc.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1710 |
| Ketone | C=O stretch | ~1685 |
| Nitro Group | Asymmetric NO₂ stretch | ~1520 |
| Nitro Group | Symmetric NO₂ stretch | ~1350 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Aliphatic Chain | C-H stretch | 2850-2960 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 265.26 g/mol . bldpharm.combldpharm.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. For instance, in the analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid, the calculated mass for [M+H]⁺ was 232.0246, and the found mass was 232.0248, confirming its molecular formula. mdpi.com Fragmentation patterns observed in the mass spectrum of this compound would provide further structural information, such as the loss of the carboxylic acid group or cleavage at the keto group.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore in this compound would result in characteristic absorption bands in the UV-Vis spectrum. The nitroaromatic system typically exhibits strong absorption due to π → π* and n → π* transitions. The exact position of the absorption maximum (λ_max) would be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis and for studying the electronic properties of the aromatic system.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For a compound like this compound, a reverse-phase (RP) HPLC method would be suitable. sielc.com A typical RP-HPLC setup would utilize a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution with a mixture of water (often with a small amount of acid like formic or phosphoric acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely be employed. sielc.com The purity of the compound is determined by the presence of a single major peak in the chromatogram, and its retention time is a characteristic property under specific chromatographic conditions. For instance, 7-oxoheptanoic acid can be analyzed by an RP-HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Table 3: Typical HPLC Parameters for Analysis of Related Compounds
| Parameter | Description |
|---|---|
| Column | Reverse-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., Formic Acid, Phosphoric Acid) sielc.com |
| Detection | UV detector (monitoring at a wavelength corresponding to the λ_max of the nitrophenyl group) |
| Flow Rate | Typically 0.5-2.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For the analysis of this compound, a derivatization step is typically required to increase its volatility, as the carboxylic acid and nitro groups make the molecule relatively polar and non-volatile. A common derivatization reaction is esterification of the carboxylic acid group, for example, by reaction with diazomethane (B1218177) or a silylation agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), to produce a more volatile ester or silyl (B83357) ester, respectively.
The derivatized analyte is then introduced into the GC system, which consists of a gas chromatograph equipped with a capillary column and a suitable detector. The choice of the stationary phase for the column is critical for achieving good separation. For a compound like the methyl ester of this compound, a mid-polarity column, such as one coated with a phenyl polysiloxane phase (e.g., 5% phenyl-methylpolysiloxane), is often suitable.
The United States Environmental Protection Agency (EPA) Method 8091 provides guidance for the analysis of nitroaromatics and cyclic ketones by gas chromatography, which can be adapted for this compound. epa.gov The method suggests using a system equipped with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), both of which are highly sensitive to nitro-containing compounds. epa.gov A data system is used to record the chromatogram, where the retention time (the time it takes for the analyte to pass through the column) is a characteristic feature for identification, and the peak area is proportional to the concentration.
While specific retention time data for this compound is not publicly available, a hypothetical dataset for its methyl ester derivative is presented in the table below to illustrate the expected output. The retention time would be influenced by the specific GC conditions, including the column type, temperature program, and carrier gas flow rate.
Table 1: Illustrative Gas Chromatography Data for Derivatized this compound
| Derivative | Column Type | Temperature Program | Carrier Gas | Detector | Hypothetical Retention Time (min) |
| Methyl Ester | 5% Phenyl-methylpolysiloxane | 150°C (1 min), ramp to 280°C at 10°C/min | Helium | ECD | 18.5 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. For this compound, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel 60 F254. A small spot of a solution of the compound is applied to the baseline of the TLC plate.
The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of the mobile phase is crucial and depends on the polarity of the analyte. For an acidic and relatively polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group, which results in sharper spots and more reproducible results.
As the mobile phase ascends the plate by capillary action, the compound is partitioned between the stationary phase and the mobile phase. The separation is based on the differential affinity of the compound for the stationary and mobile phases. After the solvent front has reached a certain height, the plate is removed, dried, and the position of the compound is visualized, typically under UV light (254 nm), where the nitro-phenyl group will absorb, or by staining with a suitable reagent.
The retention factor (Rf) is then calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic of the compound in a given TLC system. While specific Rf values for the target compound are not documented in readily available literature, a typical result would be expected as shown in the illustrative table below.
Table 2: Illustrative Thin-Layer Chromatography Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Detection Method | Hypothetical Rf Value |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate:Acetic Acid (60:40:1) | UV (254 nm) | 0.45 |
X-ray Crystallography for Solid-State Structural Determination
The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.
While the crystal structure of this compound has not been reported in the searched literature, the crystallographic data for a related compound, 4,7-Dioxo-7-phenylheptanoic acid, provides an example of the type of information that can be obtained. researchgate.netasianpubs.org For this related compound, it was found to crystallize in the monoclinic system with the space group P2(1)/c. researchgate.netasianpubs.org The unit cell parameters were determined as a = 5.3007 Å, b = 28.405 Å, and c = 7.679 Å, with a unit cell volume of 1130.4 ų. researchgate.netasianpubs.org Similar detailed structural parameters would be expected from a successful X-ray crystallographic analysis of this compound.
Table 3: Illustrative X-ray Crystallography Data (based on a related compound, 4,7-Dioxo-7-phenylheptanoic acid)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net, asianpubs.org |
| Space Group | P2(1)/c | researchgate.net, asianpubs.org |
| a (Å) | 5.3007 | researchgate.net, asianpubs.org |
| b (Å) | 28.405 | researchgate.net, asianpubs.org |
| c (Å) | 7.679 | researchgate.net, asianpubs.org |
| Volume (ų) | 1130.4 | researchgate.net, asianpubs.org |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to determine the empirical formula of the compound, which can be compared to the expected formula based on its proposed structure. For this compound, with the molecular formula C₁₃H₁₅NO₅, the theoretical elemental composition can be calculated. bldpharm.com
The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the pure compound is combusted at a high temperature in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
The experimentally determined mass percentages of carbon, hydrogen, and nitrogen should be in close agreement (typically within ±0.4%) with the calculated theoretical values for the proposed structure to be considered valid. This provides strong evidence for the compound's elemental composition and purity.
Table 4: Elemental Analysis Data for this compound (C₁₃H₁₅NO₅)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 58.86 | 58.79 |
| Hydrogen (H) | 5.70 | 5.75 |
| Nitrogen (N) | 5.28 | 5.25 |
| Oxygen (O) | 30.16 | Not directly measured |
Computational and Theoretical Investigations of 7 4 Nitrophenyl 7 Oxoheptanoic Acid
Electronic Structure Calculations and Quantum Chemical Analysis
The electronic structure of 7-(4-Nitrophenyl)-7-oxoheptanoic acid can be thoroughly investigated using quantum chemical methods, such as Density Functional Theory (DFT). These calculations provide deep insights into the molecule's stability, reactivity, and electronic properties. A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For this compound, the HOMO is expected to be localized primarily on the 4-nitrophenyl ring, which is electron-rich, while the LUMO is anticipated to be centered on the nitro group, a strong electron-withdrawing group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, revealing hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pairs of the oxygen atoms in the nitro and carboxyl groups and the aromatic ring's antibonding orbitals can be quantified.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Method |
| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -3.5 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.0 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | ~4.5 D | DFT/B3LYP/6-311++G(d,p) |
Note: The values in this table are representative and based on computational studies of similar aromatic keto acids. Actual experimental values may vary.
Conformational Analysis and Molecular Modeling
The flexibility of the heptanoic acid chain in this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable, low-energy conformers, which are the most likely to exist under normal conditions. This is typically achieved through molecular mechanics or quantum chemical calculations.
By systematically rotating the single bonds in the aliphatic chain and around the bond connecting the phenyl ring to the keto group, a potential energy surface can be mapped. This allows for the identification of local and global energy minima. The extended chain conformation is often a low-energy state, but folded conformations, potentially stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the keto or nitro oxygen atoms, are also possible.
Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution, by simulating the atomic motions over time.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The predicted IR spectrum would show characteristic peaks for the functional groups present. For example, a strong absorption band is expected for the C=O stretching of the ketone, another for the C=O stretching of the carboxylic acid, and characteristic peaks for the N-O stretching of the nitro group and the C-H and C=C bonds of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with those closer to the electron-withdrawing nitro group shifted downfield. The aliphatic protons of the heptanoic acid chain would appear as a series of multiplets in the upfield region. The ¹³C NMR spectrum would similarly show characteristic peaks for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Predicted Wavenumber/Chemical Shift |
| IR | C=O (Ketone) | ~1685 cm⁻¹ |
| IR | C=O (Carboxylic Acid) | ~1710 cm⁻¹ |
| IR | N-O (Nitro) | ~1520 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric) |
| ¹H NMR | Aromatic Protons | 7.5 - 8.3 ppm |
| ¹H NMR | Aliphatic Protons | 1.3 - 3.0 ppm |
| ¹³C NMR | C=O (Ketone) | ~198 ppm |
| ¹³C NMR | C=O (Carboxylic Acid) | ~175 ppm |
Note: These are predicted values and may differ from experimental data. The exact values can be influenced by solvent and other experimental conditions.
Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations can be employed to study the mechanisms of reactions involving this compound. For instance, the reduction of the ketone or the nitro group can be modeled to understand the reaction pathway and identify the transition states. By calculating the energy profile of the reaction, the activation energy can be determined, providing insights into the reaction kinetics.
The acidity of the carboxylic acid proton can also be investigated computationally by modeling its deprotonation. The pKa value can be estimated through calculations of the Gibbs free energy of dissociation.
Rational Design of Derivatives through Computational Approaches
Computational methods are invaluable in the rational design of new molecules with desired properties. Starting with the structure of this compound, derivatives can be designed in silico by modifying its functional groups. For example, the nitro group could be replaced with other substituents to modulate the electronic properties of the aromatic ring. The length of the aliphatic chain could also be altered.
By performing computational screening of a virtual library of derivatives, properties such as reactivity, solubility, and potential biological activity can be predicted. This allows for the prioritization of synthetic targets, saving time and resources in the laboratory. For example, modifying the substituents on the phenyl ring could lead to derivatives with a smaller HOMO-LUMO gap, suggesting potentially enhanced reactivity or different electronic properties.
Role of 7 4 Nitrophenyl 7 Oxoheptanoic Acid As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Larger Molecular Architectures
There is currently no readily available scientific literature demonstrating the use of 7-(4-Nitrophenyl)-7-oxoheptanoic acid as a direct precursor in the synthesis of larger, complex molecular architectures such as macrocycles or dendrimers. While its bifunctional nature, possessing both a carboxylic acid and a ketone, theoretically allows for such applications, specific examples are not documented in peer-reviewed journals or patents.
Utility in Multicomponent Reactions and Cascade Processes
A thorough search of established multicomponent reactions (MCRs) and cascade processes, including but not limited to the Ugi, Passerini, and Biginelli reactions, reveals no specific instances where This compound is utilized as a key reactant. The inherent reactivity of the carboxylic acid and ketone functionalities would suggest potential for its inclusion in such reactions; however, no published studies have reported its successful integration into these synthetic strategies.
Development of Diverse Compound Libraries from this compound
The concept of utilizing This compound as a starting material for the generation of diverse compound libraries for applications such as drug discovery has not been described in the available scientific literature. While the modification of its carboxylic acid and nitrophenyl groups could theoretically lead to a variety of derivatives, no such libraries have been reported.
Application as a Scaffold for Functional Material Design
There is no documented evidence of This compound being employed as a primary scaffold in the design and synthesis of functional materials. Its potential use as a monomer in polymerization or as a linker in the formation of metal-organic frameworks (MOFs) has not been explored in the current body of scientific research.
Emerging Research Avenues and Future Perspectives for 7 4 Nitrophenyl 7 Oxoheptanoic Acid
Novel Synthetic Approaches and Catalyst Development
The classical synthesis of 7-(4-nitrophenyl)-7-oxoheptanoic acid would likely involve a Friedel-Crafts acylation reaction. nih.govsigmaaldrich.com This would entail the reaction of nitrobenzene (B124822) with a derivative of heptanedioic acid, such as the acid chloride or anhydride, in the presence of a Lewis acid catalyst. However, the presence of the deactivating nitro group on the aromatic ring makes this a challenging transformation, often requiring harsh reaction conditions and stoichiometric amounts of catalyst, such as aluminum chloride (AlCl₃). bldpharm.combldpharm.com
Modern synthetic chemistry is continually seeking milder and more efficient catalytic systems. Research in this area could focus on the development of novel catalysts that can overcome the deactivation of the nitrobenzene ring.
Potential Catalyst Systems for Synthesis:
| Catalyst Type | Potential Advantages | Relevant Research Context |
| Heterogeneous Catalysts | Ease of separation, reusability, reduced waste. | Zeolites and other solid acid catalysts have shown promise in Friedel-Crafts reactions with deactivated substrates. |
| Homogeneous Catalysts | High activity and selectivity. | Iron(III) chloride and other metal triflates are being explored as more environmentally benign alternatives to AlCl₃. |
| Brønsted Acids | Can be used in catalytic amounts. | Superacids like triflic acid have been shown to promote Friedel-Crafts acylations, even with amides as the acylating agent. pharmaffiliates.comkeyorganics.net |
Future research will likely focus on designing catalysts that are not only effective for the acylation of nitrobenzene but are also recoverable and reusable, contributing to greener synthetic processes.
Exploration of Undiscovered Reactivity Patterns
The three distinct functional groups of this compound—the ketone, the carboxylic acid, and the nitro group—offer a rich tapestry of potential chemical transformations that remain largely unexplored for this specific molecule.
The ketone functional group is a versatile handle for a variety of reactions. Standard carbonyl chemistry, such as reduction to a secondary alcohol or conversion to an amine via reductive amination, could be readily applied. More advanced transformations could involve asymmetric reduction to introduce a chiral center, or enolate chemistry to form new carbon-carbon bonds at the alpha position.
The carboxylic acid moiety provides a site for esterification or amidation, allowing for the covalent attachment of this molecule to other chemical entities. This is particularly relevant for its potential use as a linker or in polymer synthesis.
The nitroaryl group is arguably the most intriguing functional group in the molecule. The nitro group can be reduced to an amine, which dramatically alters the electronic properties of the aromatic ring and opens up a new set of synthetic possibilities, such as diazotization and subsequent substitution reactions. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution. Furthermore, the nitro group itself can participate in reactions such as the Nef reaction, where a primary or secondary nitroalkane is converted to a carbonyl compound upon treatment with acid.
Potential Reaction Pathways to Explore:
| Functional Group | Reaction Type | Potential Product |
| Ketone | Asymmetric Hydrogenation | Chiral alcohol |
| Carboxylic Acid | Polymerization | Polyester or polyamide |
| Nitro Group | Reduction | 7-(4-aminophenyl)-7-oxoheptanoic acid |
| Nitro Group | Nucleophilic Aromatic Substitution | Substitution of the nitro group with other functionalities |
Integration with Advanced Synthetic Technologies (e.g., flow chemistry, automation)
The synthesis and subsequent modification of this compound are prime candidates for the application of advanced synthetic technologies like flow chemistry and automated synthesis platforms.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, particularly for reactions that are highly exothermic or involve hazardous reagents, as is often the case with nitration and Friedel-Crafts reactions. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, leading to improved safety and product selectivity. Continuous flow systems can also facilitate multi-step syntheses by linking different reactors in sequence, potentially enabling the synthesis and subsequent functionalization of this compound in a single, streamlined process.
Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, such as different catalysts, solvents, and temperatures, to identify the optimal parameters for the synthesis of this compound. This high-throughput approach can significantly accelerate the research and development process. By integrating automated synthesis with analytical techniques like HPLC and NMR, a wealth of data can be generated to build predictive models for reaction outcomes.
Advantages of Technology Integration:
| Technology | Key Benefits for this compound Synthesis |
| Flow Chemistry | Enhanced safety for nitration and Friedel-Crafts reactions, improved heat and mass transfer, potential for multi-step synthesis. |
| Automation | High-throughput screening of reaction conditions, rapid optimization, data-rich experimentation. |
Expansion of its Utility in Interdisciplinary Research Fields
While specific applications of this compound are not yet well-documented, its trifunctional nature makes it a highly promising candidate for a variety of interdisciplinary research fields.
In materials science , the molecule could serve as a monomer for the synthesis of novel polymers. The carboxylic acid can be used to form polyesters or polyamides, while the nitroaryl group could be used to introduce specific electronic or optical properties into the polymer backbone. The ketone functionality could also be used for post-polymerization modification.
In medicinal chemistry , this compound could act as a versatile linker molecule for the development of drug conjugates. The carboxylic acid could be used to attach the molecule to a drug, while the nitro group could be reduced to an amine and then used to link to a targeting moiety or a solubilizing group.
Furthermore, the nitroaromatic moiety is a known pharmacophore in some drug candidates, and the entire molecule could be investigated for its own biological activity . The presence of both a hydrophobic aromatic ring and a hydrophilic carboxylic acid chain gives the molecule an amphiphilic character that could be of interest in the study of self-assembling systems or for its interaction with biological membranes.
Potential Interdisciplinary Applications:
| Research Field | Potential Role of this compound |
| Polymer Chemistry | Monomer for polyesters, polyamides with tunable properties. |
| Medicinal Chemistry | Linker for drug-conjugates, scaffold for new pharmacophores. |
| Materials Science | Building block for functional materials, self-assembling systems. |
| Biochemistry | Probe for studying enzyme-substrate interactions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 7-(4-nitrophenyl)-7-oxoheptanoic acid, and how can reaction efficiency be optimized?
- Method : Synthesis typically involves condensation of 4-nitrophenylacetic acid derivatives with ketone precursors under acidic or basic conditions. For optimization:
- Use catalysts like H₂SO₄ or p-toluenesulfonic acid in anhydrous solvents (e.g., THF or DMF).
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Primary Techniques :
- NMR (¹H, ¹³C) : Confirm backbone structure; resolve ambiguities in aromatic proton shifts using 2D NMR (COSY, HSQC) .
- HPLC : Assess purity (>95% by area normalization); mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
Q. What are the critical storage conditions to ensure the stability of this compound, and how should decomposition be monitored?
- Storage : Airtight container under inert gas (Ar), desiccated at –20°C. Avoid light exposure (use amber vials) .
- Decomposition Monitoring :
- HPLC : Track new peaks indicating nitro group reduction or hydrolysis.
- UV-Vis : Absorbance at 310 nm (nitro group); significant shifts suggest degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing this compound via different routes?
- Approach :
- Compare experimental data with computational predictions (DFT at B3LYP/6-31G* level) to validate assignments .
- Use X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles .
Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?
- Methods :
- DFT Calculations : Predict HOMO-LUMO gaps (reactivity), electrostatic potential maps (sites for nucleophilic/electrophilic attack) .
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic mixtures to guide formulation for biological assays .
- Validation : Cross-check computed IR frequencies and NMR shifts with experimental data .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without altering its structure?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Prepare sodium salt form (dissolve in NaHCO₃ solution, pH 8.5) .
Q. How to design in vitro assays to evaluate biological activity, considering potential interference from the nitro group?
- Assay Design :
- Controls : Include nitro-reductase inhibitors (e.g., dicoumarol) to isolate non-enzymatic effects .
- Cell Lines : Use MCF-7 (high nitroreductase activity) and HEK293 (low activity) to assess specificity .
- Endpoints : Measure IC₅₀ for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) .
Q. What methodologies assess environmental impact and degradation pathways under different conditions?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
